1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclobutanamine structure, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and cyclobutanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction between 2-bromobenzyl chloride and cyclobutanamine results in the formation of an intermediate compound.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Bromophenyl)cyclobutan-1-amine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with various enzymes or receptors, leading to changes in their activity. The cyclobutanamine structure can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclobutan-1-amine hydrochloride: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride: The presence of a chlorine atom instead of bromine can lead to variations in reactivity and interactions with molecular targets.
1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride: The fluorine atom can significantly alter the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYJNPFXKMTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717822 |
Source
|
Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228878-81-6 |
Source
|
Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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